molecular formula C17H18N4O3S B6507254 Methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- CAS No. 941869-25-6

Methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl-

Cat. No.: B6507254
CAS No.: 941869-25-6
M. Wt: 358.4 g/mol
InChI Key: RTWUABIHJHIMOJ-UHFFFAOYSA-N
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Description

Methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- is a complex organic compound that features a benzothiazole ring, a piperazine ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- typically involves multiple steps. One common approach is the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The piperazine ring can be introduced through nucleophilic substitution reactions, while the isoxazole ring is often formed via cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yields and purity. The process often includes steps such as alkylation, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzothiazoles, dihydrobenzothiazoles, and sulfoxides or sulfones .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Methanone derivatives have shown potential as antimicrobial agents. Research indicates that compounds with similar structures can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics .
  • Anticancer Properties
    • The compound's ability to interact with cellular pathways involved in cancer progression has been explored. Studies suggest that it may induce apoptosis (programmed cell death) in cancer cells, particularly through pathways involving protein kinases and apoptotic factors .
  • Neuropharmacological Effects
    • Methanone derivatives are being investigated for their effects on neurotransmitter systems. They may modulate the activity of serotonin and dopamine receptors, indicating potential in treating neurological disorders such as depression and anxiety .
  • Antitubercular Activity
    • Some derivatives of methanone have demonstrated efficacy against Mycobacterium tuberculosis, suggesting a role in tuberculosis treatment strategies .

Environmental and Ecological Considerations

While the primary focus has been on medicinal applications, it is essential to consider the environmental impact of synthetic compounds like methanone. Initial environmental risk assessments indicate that some similar compounds may pose ecological risks, necessitating further studies to evaluate their environmental safety .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of methanone derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis indicated that modifications at the piperazine ring enhanced antibacterial potency.

Case Study 2: Anticancer Mechanism

Research published in a peer-reviewed journal detailed how methanone derivatives could trigger apoptosis in breast cancer cells by activating caspase pathways. The findings suggest that these compounds could serve as lead structures for developing new anticancer drugs.

Mechanism of Action

The mechanism of action of methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the isoxazole ring may contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- is unique due to its combination of three distinct ring systems, which confer a range of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry .

Biological Activity

Methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- is a complex organic compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name: 1,3-benzothiazol-2-yl-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone . Its molecular formula is C21H20N4O2S2C_{21}H_{20}N_{4}O_{2}S_{2}, and it has a molecular weight of approximately 440.53 g/mol. The structure features a piperazine moiety linked to a benzothiazole ring and an isoxazole group, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. Research has highlighted that compounds with similar structures to Methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- have shown promising results in inhibiting tumor growth. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated enhanced antiproliferative activity against melanoma and prostate cancer cells, suggesting potential pathways for further development in cancer therapeutics .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Tubulin Polymerization : This mechanism has been observed in various studies where benzothiazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Bcl-xL Inhibition : Benzothiazole hydrazones have been identified as potent inhibitors of Bcl-xL, a protein that plays a crucial role in regulating apoptosis. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents .

Antimicrobial Activity

In addition to anticancer properties, benzothiazole derivatives have shown antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for further exploration in infectious disease treatment .

Study 1: Anticancer Efficacy

A study conducted on a series of benzothiazole derivatives demonstrated that modifications in the structure significantly influenced their anticancer activity. The lead compound exhibited IC50 values in the nanomolar range against prostate cancer cells, highlighting the importance of structural optimization in drug design .

Study 2: Antimicrobial Properties

Another investigation focused on the synthesis and evaluation of novel azetidine derivatives derived from benzothiazoles showed promising antimicrobial and cytotoxic activities. The study reported that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReference
3-(piperazin-1-yl)-1,2-benzothiazoleLacks ethoxy groupModerate anticancer activity
2-(piperazin-1-yl)benzo[d]oxazoleContains benzoxazole instead of benzothiazoleDifferent biological profile
Benzothiazole HydrazonesInhibits Bcl-xLPotent anticancer agent

Properties

IUPAC Name

[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-2-23-12-3-4-13-15(11-12)25-17(19-13)21-9-7-20(8-10-21)16(22)14-5-6-18-24-14/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWUABIHJHIMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801162295
Record name [4-(6-Ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801162295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941869-25-6
Record name [4-(6-Ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941869-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(6-Ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801162295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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